molecular formula C15H13BrO3 B098477 Methyl 3-(benzyloxy)-4-bromobenzoate CAS No. 17054-26-1

Methyl 3-(benzyloxy)-4-bromobenzoate

Cat. No. B098477
CAS RN: 17054-26-1
M. Wt: 321.16 g/mol
InChI Key: TWPVBFXEQDHUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)benzoate is a chemical compound with the linear formula C15H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of compounds related to methyl 3-(benzyloxy)-4-bromobenzoate typically involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline, which shares structural similarities, achieved a total yield of 29.2% through a five-step process.


Molecular Structure Analysis

The molecular structure and electronic properties of molecules similar to methyl 3-(benzyloxy)-4-bromobenzoate have been investigated using quantum chemical computations. Studies often include vibrational frequencies, electronic absorption, HOMO–LUMO analysis, and molecular electrostatic potential analyses, providing a detailed understanding of the molecule’s behavior at the quantum level.


Chemical Reactions Analysis

Methyl 3-(benzyloxy)-4-bromobenzoate undergoes various chemical reactions, including debenzylation, which is a crucial step for generating compounds with desired functional groups. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the compound’s reactivity and the feasibility of obtaining specific structures through controlled chemical reactions.


Physical And Chemical Properties Analysis

The physical properties of compounds similar to methyl 3-(benzyloxy)-4-bromobenzoate, such as their crystalline structure and phase behavior, are often explored to understand their application potential in materials science. Investigations into the liquid crystalline properties of related ester compounds have provided insights into their thermal stability and mesophase behavior, which are critical for applications in displays and electronic devices.

Scientific Research Applications

Synthesis of Chromane Derivatives

“Methyl 3-(benzyloxy)-4-bromobenzoate” is used in the synthesis of chromane derivatives, which are known for their wide range of bioactive properties . These derivatives have shown antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . Some of them have also demonstrated moderate-to-good antitubercular activities .

Inhibitors of Salicylate Synthase

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This compound’s molecular structure was elucidated using 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Synthesis of Beta-Amino Acid Derivatives

“Methyl 3-(benzyloxy)-4-bromobenzoate” is used in the stereoselective synthesis of beta-amino acid derivatives . These derivatives are synthesized through six steps, including the Arndt-Eistert homologation reaction and Wolff rearrangement reaction .

Fragment of Cytotoxic Cyclodepsipeptide Onchidin

“Methyl 3-(benzyloxy)-4-bromobenzoate” is a fragment of a novel cytotoxic cyclodepsipeptide onchidin, which shows moderate cytotoxic activity . This fragment was synthesized through six steps .

Synthesis of Platinum (II) Complex

A new platinum (II) complex was synthesized using “Methyl 3-(benzyloxy)-4-bromobenzoate” as the leaving group ligand . This complex was synthesized using standard procedure (method Dhara) .

Safety and Hazards

The safety data sheet for benzyl chloride, a compound that shares some similarities with methyl 3-(benzyloxy)-4-bromobenzoate, indicates that it is flammable, toxic if swallowed or inhaled, and may cause skin irritation, serious eye damage, and genetic defects . It may also cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

Esters like methyl 3-(benzyloxy)-4-bromobenzoate are readily synthesized and naturally abundant . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil . Esters are also present in a number of important biological molecules and have several commercial and synthetic applications .

Mechanism of Action

Target of Action

Methyl 3-(benzyloxy)-4-bromobenzoate is a compound that is primarily used in the field of organic synthesis. Its primary targets are the molecules involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-(benzyloxy)-4-bromobenzoate . This reaction is widely applied in the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway contributes to the formation of new organic compounds.

Pharmacokinetics

Its stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have specific properties that influence its bioavailability in a synthetic chemistry context .

Result of Action

The primary result of Methyl 3-(benzyloxy)-4-bromobenzoate’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to the advancement of organic chemistry.

Action Environment

The efficacy and stability of Methyl 3-(benzyloxy)-4-bromobenzoate are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable environment for transmetalation . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

properties

IUPAC Name

methyl 4-bromo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVBFXEQDHUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649552
Record name Methyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17054-26-1
Record name Methyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.